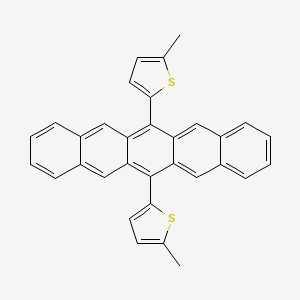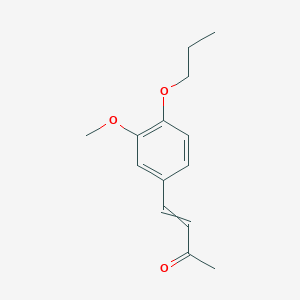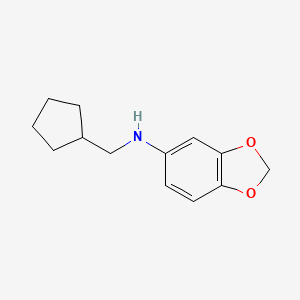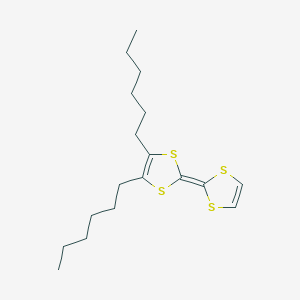
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole is a heterocyclic compound known for its unique electronic properties. This compound belongs to the family of tetrathiafulvalenes, which are widely studied for their applications in molecular electronics and organic conductors .
Vorbereitungsmethoden
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole typically involves the reaction of disodium ethene-1,1-bis(thiolates) with various halogenated compounds. One common method includes the reaction with 1,1,2-trichloroethane, which leads to the formation of chloro-substituted 1,3-dithiolanes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can form stable radical cations and dications through one-electron oxidation steps.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Halogenated derivatives can be synthesized through substitution reactions with halogenating agents.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole has numerous applications in scientific research:
Chemistry: It is used in the development of organic conductors and superconductors.
Biology: Its electronic properties make it a candidate for bioelectronic applications.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of organic field-effect transistors and other electronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable radical cations and dications. These charged species are crucial for its role in electronic applications, as they facilitate charge transfer processes. The molecular targets and pathways involved include interactions with various conductive materials, enhancing their electronic properties .
Vergleich Mit ähnlichen Verbindungen
2-(2H-1,3-Dithiol-2-ylidene)-4,5-dihexyl-2H-1,3-dithiole is unique due to its specific electronic properties and stability. Similar compounds include:
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Known for its conductive complexes.
Bis(1,3-dithiol-2-ylidene) derivatives: Used in organic field-effect transistors.
Tetrathiafulvalene: A well-known compound in the same family, used in molecular electronics.
These compounds share similar structural features but differ in their specific applications and electronic properties.
Eigenschaften
CAS-Nummer |
923035-02-3 |
|---|---|
Molekularformel |
C18H28S4 |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
2-(1,3-dithiol-2-ylidene)-4,5-dihexyl-1,3-dithiole |
InChI |
InChI=1S/C18H28S4/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)22-18(21-15)17-19-13-14-20-17/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
WUMRCLMNUKITIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C2SC=CS2)S1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



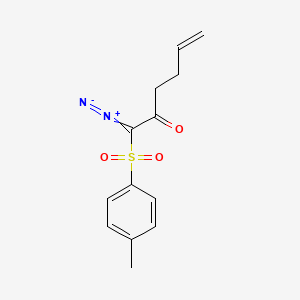


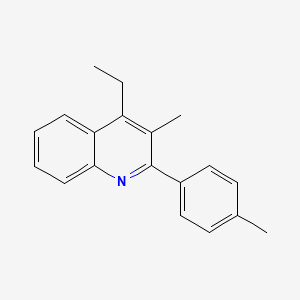
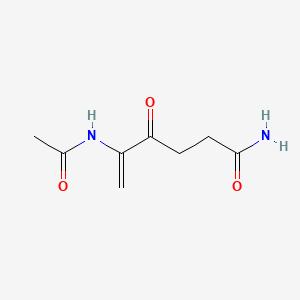
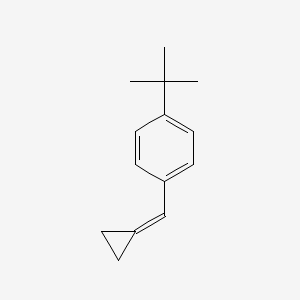
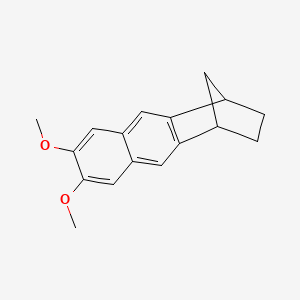
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
